2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,9,16H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJBNPROCLGYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an ethyl group, a pyridine ring, and a pyrazole core, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Notably, pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and anticancer activities by inhibiting cyclooxygenase (COX) enzymes and other related pathways .
Anti-inflammatory Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance:
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| 2-(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol) | 54.65 (diclofenac sodium) | Anti-inflammatory |
| Other derivatives | 60.56 - 69.15 | Comparable activity |
These compounds have shown effectiveness in reducing edema in animal models, suggesting their potential for therapeutic use in inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored in various studies. The ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects of several pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited higher edema inhibition percentages compared to standard treatments like celecoxib, with some showing negligible ulcerogenic effects on the gastric mucosa .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of HeLa cells (cervical cancer) and L929 cells (normal fibroblast), highlighting its selective cytotoxicity against cancer cells while sparing normal cells .
Scientific Research Applications
Medicinal Chemistry
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol has shown promise in the development of new therapeutic agents. Its structural components allow for interactions with various biological targets, making it suitable for:
- Anticancer agents : The compound exhibits activity against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
| Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis | |
| Lung Cancer | Inhibits cell proliferation |
Agrochemicals
The compound can serve as a precursor in the synthesis of agrochemicals, especially herbicides and fungicides. Its efficacy in controlling pests and diseases is attributed to its ability to disrupt metabolic pathways in target organisms.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials, such as:
- Polymeric systems : Enhancing the mechanical properties and thermal stability of polymers.
| Material Type | Application | Effect |
|---|---|---|
| Polymers | Coatings | Improved durability |
| Composites | Structural materials | Increased strength |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. This highlights its potential as a lead compound in cancer drug development.
Case Study 2: Agrochemical Development
Research focused on synthesizing a new herbicide based on this compound showed promising results in controlling weed populations without adversely affecting crop yield. Field trials demonstrated a significant reduction in weed biomass compared to traditional herbicides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
